A Technical Guide to 4-(4-Bromophenyl)pyridazine (CAS 1621468-76-5): Properties, Synthesis, and Applications in Chemical Research
A Technical Guide to 4-(4-Bromophenyl)pyridazine (CAS 1621468-76-5): Properties, Synthesis, and Applications in Chemical Research
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, in particular, form the cornerstone of many therapeutic agents and functional materials. Among these, the pyridazine moiety is increasingly recognized for its unique electronic properties and ability to engage in specific biological interactions.[1] This guide provides a detailed technical overview of 4-(4-Bromophenyl)pyridazine, a bifunctional scaffold that merges the electron-deficient pyridazine ring with a synthetically versatile bromophenyl group.
This compound serves as a valuable intermediate, offering researchers a strategic entry point for library synthesis and the development of novel, complex molecular architectures. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the pyridazine core can influence pharmacokinetic properties and participate in crucial hydrogen bonding interactions within biological targets.[1] This document will explore the known physicochemical properties, propose a robust synthetic strategy, discuss the compound's reactivity and potential applications, and outline essential safety protocols for its handling.
Core Physicochemical and Structural Properties
4-(4-Bromophenyl)pyridazine is a solid, powdered substance at room temperature.[2] Its structural identity is defined by a pyridazine ring linked at the 4-position to a para-substituted bromophenyl ring. This arrangement provides a rigid, planar-like core suitable for structural biology applications.
Identification and Physical Data
A summary of the key identification and physical properties is presented below.
| Property | Value | Source |
| CAS Number | 1621468-76-5 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₀H₇BrN₂ | Sigma-Aldrich[2] |
| Molecular Weight | 235.08 g/mol | Sigma-Aldrich[2] |
| Physical Form | Powder | Sigma-Aldrich[2] |
| InChI Key | NLPKTLAIVIEBIW-UHFFFAOYSA-N | Sigma-Aldrich[2] |
| Storage | Store at room temperature | Sigma-Aldrich[2] |
Predicted Spectroscopic Signature
While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.5 ppm). The bromophenyl ring should exhibit two doublets corresponding to the classic AA'BB' spin system of a 1,4-disubstituted benzene ring. The pyridazine ring protons will appear as distinct multiplets or doublets at a more downfield shift due to the electron-withdrawing effect of the adjacent nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum should display 10 unique signals for the 10 carbon atoms, assuming free rotation around the C-C single bond connecting the two rings. The carbon atom attached to the bromine will be shielded, while the carbons on the pyridazine ring will appear at characteristic downfield shifts.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is the definitive signature of a compound containing a single bromine atom.
Synthesis and Chemical Reactivity
The synthesis of 4-(4-Bromophenyl)pyridazine is most logically achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance.
Retrosynthetic Analysis
A retrosynthetic approach points to a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, as the most direct and reliable synthetic route. This strategy disconnects the central carbon-carbon bond to yield two readily available starting materials: a halogenated pyridazine and a boronic acid derivative of bromobenzene, or vice-versa.
Caption: Retrosynthetic analysis via Suzuki Coupling.
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a standard, reliable method for synthesizing the target compound. The causality behind the choice of reagents is critical for success.
Objective: To synthesize 4-(4-Bromophenyl)pyridazine from 4-chloropyridazine and 4-bromophenylboronic acid.
Materials:
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4-Chloropyridazine
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4-Bromophenylboronic acid (1.1 equivalents)
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Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
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Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos
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Potassium carbonate (K₂CO₃, 3.0 equivalents)
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Solvent: 1,4-Dioxane and Water (4:1 mixture)
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Nitrogen or Argon gas supply
Step-by-Step Methodology:
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Inert Atmosphere Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyridazine, 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
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Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. An inert atmosphere is crucial for achieving high yields.
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-
Catalyst Addition: Add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
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Causality: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the Pd(0) complex, preventing its precipitation as palladium black and facilitating the catalytic cycle. More advanced biarylphosphine ligands (e.g., SPhos, XPhos) can often improve reaction efficiency and reduce catalyst loading.
-
-
Solvent Degassing: Add the degassed 4:1 dioxane/water solvent mixture to the flask via cannula or syringe.
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Causality: Degassing the solvent (by bubbling with nitrogen or argon for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst. The water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
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-
Workup and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 4-(4-Bromophenyl)pyridazine.
Key Reactivity Profile
The molecule's structure offers two primary sites for further chemical modification, making it a versatile intermediate.
Caption: Primary reactive sites on the molecule.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most valuable reactive site. It readily participates in Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, vinyl, or amino groups. This is the primary reason this compound is considered a building block.
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Pyridazine Ring Chemistry: The two adjacent nitrogen atoms make the pyridazine ring electron-deficient and basic. They can be protonated by acids or act as bidentate ligands for metal coordination, a property useful in materials science and catalysis.
Applications in Research and Development
While specific FDA-approved drugs containing this exact fragment are not prominent, its core structure is highly relevant to drug discovery programs.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a central heterocyclic core linked to one or more aryl groups. 4-(4-Bromophenyl)pyridazine provides an excellent starting point for synthesizing libraries of compounds to screen against various kinases by functionalizing the bromine position.
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Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD. The pyridazine moiety can form hydrogen bonds with protein backbones, while the bromophenyl group can occupy a hydrophobic pocket. The bromine atom then serves as a vector for growing the fragment into a more potent lead compound.
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Antimicrobial and Anticancer Research: Heterocycles containing pyridazine or bromophenyl motifs have demonstrated biological activity. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown antimicrobial and antiproliferative potential.[3] This suggests that derivatives of 4-(4-Bromophenyl)pyridazine could be explored for similar therapeutic applications.
Safety and Handling
No specific, comprehensive Safety Data Sheet (SDS) for 4-(4-Bromophenyl)pyridazine is publicly available. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds.
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4-Bromopyridazine: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]
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4-(4-Bromophenyl)pyridine: Known to cause skin and serious eye irritation.[5]
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4-Bromophenylhydrazine Hydrochloride: Causes severe skin burns and eye damage.[6][7]
Given this information, 4-(4-Bromophenyl)pyridazine should be treated as a hazardous substance.
| Precautionary Measure | Protocol |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. |
| Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. |
| Handling | Avoid all personal contact. Do not breathe dust. Avoid generating dust during transfer. Wash hands thoroughly after handling. |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[7] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
4-(4-Bromophenyl)pyridazine (CAS 1621468-76-5) is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its combination of a biologically relevant pyridazine core and a versatile bromophenyl handle makes it an attractive starting point for the synthesis of diverse chemical libraries. While detailed characterization data remains sparse in public literature, its synthesis is straightforward via established cross-coupling methods. Prudent safety measures, based on analogous structures, are essential for its handling. As the demand for novel heterocyclic scaffolds continues to grow, the utility of well-designed building blocks like 4-(4-Bromophenyl)pyridazine will undoubtedly increase.
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MDPI. (2023). Synthesis of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Retrieved from [Link]
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